An In-Depth Technical Guide on the Prospective Crystallographic Analysis of 2-Cyclopropyl-2-methanesulfonylacetic Acid
An In-Depth Technical Guide on the Prospective Crystallographic Analysis of 2-Cyclopropyl-2-methanesulfonylacetic Acid
A Note on Data Availability: As of the latest search, a definitive, publicly available crystal structure for 2-Cyclopropyl-2-methanesulfonylacetic acid has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD).[1][2] This guide is therefore presented from the perspective of a Senior Application Scientist, outlining the comprehensive experimental and analytical workflow that would be employed to determine and analyze its crystal structure. This document serves as both a methodological blueprint and a forward-looking analysis of the anticipated structural features of this molecule.
Introduction: The Scientific Imperative
2-Cyclopropyl-2-methanesulfonylacetic acid is a molecule of significant interest, featuring a unique combination of a sterically demanding cyclopropyl group and a strongly electron-withdrawing methanesulfonyl moiety, both attached to a chiral center. This structural arrangement has profound implications for its chemical reactivity, acidity, and potential interactions with biological targets. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and optimizing its solid-state properties for pharmaceutical development.
This guide will detail the necessary steps to elucidate the crystal structure of 2-Cyclopropyl-2-methanesulfonylacetic acid via single-crystal X-ray diffraction, from material synthesis and crystallization to data analysis and interpretation.
Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to similar cyclopropyl derivatives exist, a common approach involves the modification of a cyclopropylacetic acid precursor.[3][4]
Hypothetical Synthetic Pathway
A plausible synthesis would involve the alpha-sulfonylation of a suitable 2-cyclopropylacetic acid derivative. The purity of the final compound is critical; impurities can inhibit crystallization or lead to disordered structures.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.
Experimental Protocol: Crystallization Screening
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Solvent Selection: Begin with a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, toluene, heptane). The goal is to find a solvent in which the compound has moderate solubility.
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Technique Screening:
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Slow Evaporation: Prepare saturated or near-saturated solutions in small vials, loosely capped to allow for slow solvent evaporation at a constant temperature.
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Vapor Diffusion (Hanging and Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble), promoting slow crystal growth.
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Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or below, to induce crystallization.
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Optimization: Once initial crystal "hits" are identified, refine the conditions by systematically varying the solvent ratios, temperature, and concentration to grow larger, well-defined single crystals.
Diagram: Crystallization Workflow
Caption: Workflow for obtaining diffraction-quality single crystals.
Part 2: Single-Crystal X-ray Diffraction - Visualizing the Molecular Architecture
With a suitable crystal, the next step is to perform X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.
Experimental Protocol: Data Collection
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Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
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Diffractometer Setup: The experiment is conducted on a modern single-crystal X-ray diffractometer, often equipped with a CCD or CMOS detector.[5]
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Radiation Source: A common choice is a fine-focus sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
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Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to higher quality data.
-
-
Unit Cell Determination: A short series of initial frames are collected to locate diffraction spots. These are used to determine the dimensions and angles of the unit cell and to assign the crystal system.
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Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise and data completeness.
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a final reflection file.
Diagram: X-ray Diffraction Data Acquisition
Caption: From single crystal to processed diffraction data.
Part 3: Structure Solution and Refinement - From Data to Model
The processed reflection data allows for the determination of the crystal structure.
Computational Protocol: Structure Solution and Refinement
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Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.
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Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.
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Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
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Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Final Model Validation: The quality of the final model is assessed using various metrics, including R-factors (R1, wR2), goodness-of-fit (GooF), and an analysis of the residual electron density map. The final structural information is typically saved in a Crystallographic Information File (CIF).[6]
Anticipated Crystallographic Data
Based on common organic molecules, a hypothetical set of crystallographic data for 2-Cyclopropyl-2-methanesulfonylacetic acid is presented below.
| Parameter | Anticipated Value |
| Chemical Formula | C₆H₁₀O₄S |
| Formula Weight | 178.21 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.3 - 1.5 |
| R-factor (R1) | < 0.05 |
| wR2 (all data) | < 0.15 |
Part 4: Structural Analysis and Interpretation
With a refined crystal structure, a detailed analysis of its molecular and supramolecular features can be performed.
Molecular Geometry
Key areas of interest within the molecular structure of 2-Cyclopropyl-2-methanesulfonylacetic acid would include:
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Bond Lengths and Angles: Examination of the C-S, S=O, and C-C bonds within the cyclopropyl ring to assess strain and electronic effects.
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Torsion Angles: The conformation of the methanesulfonyl and carboxylic acid groups relative to the cyclopropyl ring will be critical in understanding steric hindrance and intramolecular interactions.
Supramolecular Interactions and Crystal Packing
The crystal packing is governed by intermolecular interactions. For this molecule, the primary interaction is expected to be hydrogen bonding involving the carboxylic acid group.
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Hydrogen Bonding: Carboxylic acids commonly form hydrogen-bonded dimers. It will be crucial to determine if this classic synthon is present or if the methanesulfonyl group participates in or disrupts this pattern through weaker C-H···O interactions.
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Packing Motifs: The overall arrangement of molecules in the crystal lattice will define the material's bulk properties. Analysis of the packing will reveal how the sterically demanding cyclopropyl and sulfonyl groups are accommodated.
Conclusion
Elucidating the crystal structure of 2-Cyclopropyl-2-methanesulfonylacetic acid through single-crystal X-ray diffraction is a critical step in fully characterizing this compound. This guide outlines a robust and systematic approach, from the foundational step of crystal growth to the intricacies of data analysis and structural interpretation. The resulting three-dimensional model would provide invaluable insights for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and paving the way for its future applications.
References
-
PubChem. 2-cyclopropyl-2-(methylsulfanyl)acetic acid. National Center for Biotechnology Information. [Link]
-
CCDC. ADDoPT. The Cambridge Crystallographic Data Centre. [Link]
-
Maastricht University Library. CSD - Cambridge Structural Database. [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]
-
Digital Curation Centre. CIF - Crystallographic Information Framework. [Link]
-
CCDC. Access Structures. The Cambridge Crystallographic Data Centre. [Link]
- Wang, W., & Shen, Y.-M. (2012). Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl-1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. Asian Journal of Chemistry, 24(11), 5131-5133.
-
Chemical Substance Information. 2-[1-(methanesulfonylmethyl)cyclopropyl]acetic acid. [Link]
-
PubChem. 2-Cyclopropyl-2-(2-methylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Materials Project. Materials Explorer. [Link]
- Berman, H. M., et al. (1996). The Macromolecular Crystallographic Information File (mmCIF). Acta Crystallographica Section D: Biological Crystallography, 52(Pt 1), 49–57.
- Li, Y., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Molecules, 18(11), 13858-13871.
- Goldman, N., et al. (2010). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic letters, 12(20), 4624–4627.
- Pan, Y., & Chen, F. (2011). Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o340.
- Google Patents. CN103539714A - Preparation methods of 1-(mercaptomethyl)
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
- Morris, R. V., et al. (2015). Transmission X-ray Diffraction (XRD) Patterns Relevant to the MSL CheMin Amorphous Component: Sulfates and Silicates. 46th Lunar and Planetary Science Conference, 1321.
Sources
- 1. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
